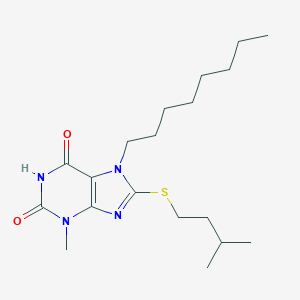

8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an isopentylsulfanyl group, a methyl group, and an octyl group attached to a purine core. Purines are essential components in many biological processes, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with isopentylsulfanyl and octyl groups under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine core, followed by the addition of the alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Solvent extraction and chromatographic techniques are commonly employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

Biology: The compound is used in studies related to enzyme inhibition and nucleotide analogs, providing insights into cellular processes and potential therapeutic targets.

Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the isopentylsulfanyl and octyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents, such as:

- 8-(methylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

- 8-(ethylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

- 8-(propylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The isopentylsulfanyl group, in particular, provides unique steric and electronic effects that influence the compound’s reactivity and interactions with molecular targets.

Biological Activity

Chemical Structure and Properties

The compound belongs to the purine family and features a unique isopentylsulfanyl group, which may influence its biological properties. Its molecular formula is C15H25N3O2S, and it possesses a molecular weight of approximately 305.44 g/mol. The presence of sulfur in its structure suggests potential interactions with biological systems that could be exploited for therapeutic purposes.

Research indicates that compounds similar to 8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione may act on various biological pathways:

- ERR-α Modulation : This compound has been identified as a modulator of estrogen-related receptor alpha (ERR-α), which plays a crucial role in cellular metabolism and energy homeostasis. ERR-α is implicated in cancer progression, making this modulation potentially beneficial in cancer therapy .

- Antioxidant Activity : The presence of sulfur may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress within cells. This activity is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Compounds in the purine class have been shown to exhibit anti-inflammatory properties, which could be relevant for treating inflammatory diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of related compounds:

- Cancer Research : A study published in Molecular Cancer Therapeutics highlighted the effectiveness of ERR-α modulators in inhibiting tumor growth in various cancer models, suggesting that similar compounds might have comparable effects .

- In Vivo Studies : Animal model studies demonstrated that administration of ERR-α modulators led to reduced tumor sizes and improved survival rates in subjects with induced tumors . These results underscore the potential application of This compound in oncological therapies.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related purine derivatives was conducted:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | ERR-α modulation, antioxidant | Modulation of metabolic pathways |

| 7-isopentyl-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione | Anticancer properties | Inhibition of cell proliferation |

| 3-methylxanthine | Stimulant effects | Adenosine receptor antagonism |

This table illustrates how different structural modifications can lead to varying biological activities among purine derivatives.

Properties

IUPAC Name |

3-methyl-8-(3-methylbutylsulfanyl)-7-octylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-12-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-13-11-14(2)3/h14H,5-13H2,1-4H3,(H,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMVHOIAWTUAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.